6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole
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Overview
Description
6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of a catalyst such as copper(II) acetate (Cu(OAc)2) and an oxidant like oxygen (O2) in a solvent such as dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to minimize byproducts and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new drugs due to its biological activity.
Biological Studies: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Chemical Synthesis: Employed as a building block for the synthesis of more complex molecules.
Industrial Applications: Used as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-1H-indazole: Similar structure but lacks the dimethyl groups.
5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole: Similar structure with a different position of the bromine atom.
Uniqueness
6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole is unique due to the specific positioning of the bromine and fluorine atoms, as well as the presence of two methyl groups. These structural features contribute to its distinct reactivity and potential for various applications .
Properties
Molecular Formula |
C9H8BrFN2 |
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Molecular Weight |
243.08 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1,3-dimethylindazole |
InChI |
InChI=1S/C9H8BrFN2/c1-5-9-7(11)3-6(10)4-8(9)13(2)12-5/h3-4H,1-2H3 |
InChI Key |
ATDMSKGLXUKKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=C2)Br)F)C |
Origin of Product |
United States |
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